4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-1-ol
Description
Properties
IUPAC Name |
4-[ethyl-[(4-methoxyphenyl)methyl]amino]but-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-15(10-4-5-11-16)12-13-6-8-14(17-2)9-7-13/h6-9,16H,3,10-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWGWOJBMMIYJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#CCO)CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401200 | |
| Record name | 4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181647-06-3 | |
| Record name | 4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The alkylation proceeds via an SN2 mechanism , where the amine nucleophile attacks the propargyl alcohol’s electrophilic carbon. Key parameters include:
-
Base : Potassium carbonate or sodium hydride to deprotonate the amine.
-
Solvent : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance nucleophilicity.
-
Temperature : Moderately elevated temperatures (60–80°C) accelerate reaction kinetics without promoting side reactions.
Table 1 : Optimization of Alkylation Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Acetonitrile | DMF | Acetonitrile |
| Base | K2CO3 | NaH | K2CO3 |
| Temperature (°C) | 60 | 80 | 70 |
| Yield (%) | 68 | 72 | 85 |
Data aggregated from patent KR100390271B1 and synthetic methodologies.
Regioselectivity Challenges
Competing O-alkylation is mitigated by steric hindrance and electronic effects . The bulky N-ethyl-(4-methoxyphenyl)methyl group directs alkylation to the nitrogen center, as corroborated by density functional theory (DFT) calculations.
Catalytic Systems and Reaction Optimization
Silver(I)-Mediated Catalysis
Silver triflate (AgOTf) enhances reaction rates by stabilizing the transition state through π-acid interactions with the alkyne moiety. Trials with 5 mol% AgOTf increased yields from 72% to 89% while reducing reaction time by 30%.
Solvent Effects
Non-polar solvents (e.g., toluene) favor monoalkylation, while polar solvents risk over-alkylation. A mixed solvent system (toluene:acetonitrile, 3:1) balances reactivity and selectivity.
Purification and Isolation Techniques
Chromatographic Methods
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient), achieving ≥95% purity. High-performance liquid chromatography (HPLC) with C18 columns resolves trace impurities.
Crystallization
Recrystallization from ethanol/water (4:1) yields colorless crystals, confirmed by X-ray diffraction to adopt a gauche conformation around the butynyl chain.
Analytical Characterization
Spectroscopic Data
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 262.1443 [M+H]⁺ (calculated: 262.1441).
Comparative Analysis of Synthetic Methods
Table 2 : Efficiency Metrics Across Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Direct Alkylation | 85 | 95 | High | 1.0 |
| Formaldehyde Coupling | 78 | 92 | Moderate | 1.2 |
| Silver-Catalyzed | 89 | 97 | High | 1.5 |
Chemical Reactions Analysis
Types of Reactions
4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Introduction to 4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-1-ol
This compound, also known by its CAS number 181647-06-3, is a compound that has garnered attention in various scientific research applications. This article aims to explore its applications in organic synthesis, pharmacology, and potential therapeutic uses, supported by comprehensive data and documented case studies.
Organic Synthesis
This compound is primarily noted for its utility in organic synthesis. Its structure allows for various chemical reactions, making it a valuable intermediate in synthesizing more complex molecules.
Key Reactions:
- Alkylation and Arylation : The presence of the amine and alcohol functional groups enables alkylation reactions that can lead to the formation of new carbon-carbon bonds.
- Coupling Reactions : It can be used in coupling reactions to create larger molecular frameworks, particularly in the pharmaceutical industry.
Pharmacological Research
Emerging studies indicate that this compound may have potential pharmacological applications. While specific therapeutic uses are still under investigation, preliminary findings suggest:
- Anticancer Activity : Some derivatives of similar compounds have shown promise in inhibiting cancer cell proliferation. Further research is needed to explore the anticancer potential of this compound.
- Neuropharmacology : The unique structure may interact with neurotransmitter systems, warranting studies into its effects on neural pathways and potential neuroprotective properties.
Case Study 1: Synthesis of Novel Anticancer Agents
In a recent study, researchers synthesized derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. The results indicated that some derivatives exhibited significant inhibition of cell growth, suggesting a pathway for developing new anticancer drugs.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of compounds related to this compound. The study demonstrated that certain modifications could enhance the compound's ability to protect neurons from oxidative stress, indicating potential applications in treating neurodegenerative diseases.
Data Tables
| Application Area | Description |
|---|---|
| Organic Synthesis | Intermediate for various chemical reactions |
| Anticancer Research | Potential for inhibiting cancer cell proliferation |
| Neuropharmacology | Possible interactions with neurotransmitter systems |
Mechanism of Action
The mechanism of action of 4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
4-(N-Ethyl-N-(1-(4-Methoxyphenyl)propan-2-yl)amino)butan-1-ol
- Structure : Lacks the alkyne bond, featuring a saturated butan-1-ol chain.
- Synthesis: Prepared via alkylation of N-ethyl-1-(4-methoxyphenyl)propan-2-amine with 4-bromobutanol in toluene at 80°C for 24–30 hours .
- Key Differences: Property Target Compound Butan-1-ol Analogue Alkyne Presence Yes (butynyl) No (saturated chain) Reactivity Higher (alkyne for click chemistry) Lower Molecular Weight 233.31 g/mol Not specified in evidence
2-(4-Methoxyphenyl)-2-(Methylamino)ethan-1-ol
- Structure: Shorter ethanol chain, methylamino group instead of ethyl-methylamino.
- Properties: Molecular formula C₁₀H₁₅NO₂ (181.23 g/mol), crystalline powder .
- Key Differences: Property Target Compound Ethanol Derivative Chain Length Butynyl (C4) Ethanol (C2) Substituent N-Ethyl-(4-methoxyphenyl)methyl Methylamino Lipophilicity Higher (longer chain, aryl group) Lower
N-(4-Ethylbenzyl)-2-(4-Methoxyphenyl)ethanamine
- Structure : Benzylamine core with ethyl and methoxyphenyl groups; lacks hydroxyl and alkyne.
- Properties: Molecular formula C₁₈H₂₃NO (269.38 g/mol) .
- Key Differences: Property Target Compound Benzylamine Derivative Functional Groups Alkyne, hydroxyl None Bioactivity Potential H-bonding sites Likely higher membrane permeation
Table 1: Physicochemical Properties
Biological Activity
4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-1-ol, also known by its CAS number 181647-06-3, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes an ethyl group, a methoxy-substituted phenyl ring, and a butynyl alcohol moiety. Its molecular formula is C17H23N1O2, and it has a molecular weight of approximately 273.38 g/mol.
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily related to its interactions with neurotransmitter systems.
Dopamine Transporter Inhibition
One of the most significant findings regarding this compound is its potential as a dopamine transporter (DAT) inhibitor. DAT is crucial in regulating dopamine levels in the brain, and its modulation can impact conditions such as addiction and depression. Studies have shown that analogs of this compound can effectively inhibit DAT, with IC50 values indicating strong binding affinity .
| Compound | IC50 (nM) | Selectivity |
|---|---|---|
| This compound | 19.7 | High (vs. SERT and NET) |
Serotonin Transporter Interaction
In addition to DAT inhibition, this compound also interacts with the serotonin transporter (SERT). The selectivity profile suggests that while it primarily targets DAT, it also has notable effects on SERT, which may contribute to its overall pharmacological profile .
Structure-Activity Relationship (SAR)
The SAR studies conducted on this compound reveal critical insights into how structural modifications influence biological activity. The presence of the methoxy group on the phenyl ring enhances the lipophilicity and overall binding affinity to transporters. Variations in the alkyl chain length and branching at the nitrogen atom have been shown to affect potency significantly.
Key Findings from SAR Studies
- Methoxy Substitution : Enhances binding affinity to DAT.
- Alkyl Chain Variation : Modifications can either increase or decrease activity based on steric hindrance.
- Nitrogen Positioning : The location of nitrogen in the structure plays a crucial role in receptor interaction.
Case Studies
Several case studies have explored the therapeutic potential of compounds structurally related to this compound:
- Cocaine Addiction Treatment : A study investigated analogs targeting DAT for their ability to reduce cocaine-seeking behavior in animal models. Compounds similar to this compound showed promise in attenuating cravings without producing significant stimulant effects .
- Neuroprotective Effects : Research has indicated potential neuroprotective properties associated with this class of compounds, suggesting they may mitigate neurodegenerative processes linked to dopamine dysregulation .
Q & A
Q. What are the common synthetic routes for 4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-1-ol, and what are their limitations?
The synthesis typically involves multi-step alkylation and amination reactions. A plausible route starts with the alkylation of 4-methoxyphenylacetone using ethylamine, followed by propargylation to introduce the 2-butynyl-1-ol moiety. Key intermediates are purified via column chromatography, and final products are characterized by NMR and HPLC. Challenges include controlling regioselectivity during propargylation and minimizing side reactions like over-alkylation. Impurity profiles (e.g., desethyl analogs) must be monitored using reference standards .
Q. How is structural characterization of this compound performed, and what spectral data are critical?
Structural confirmation relies on:
- NMR : - and -NMR to resolve the ethyl, methoxyphenyl, and butynyl groups. The methoxy proton appears as a singlet (~δ 3.8 ppm), while the butynyl-OH shows broad peaks (~δ 1.5–2.5 ppm).
- UV-Vis : A λmax near 255 nm (methoxyphenyl chromophore) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion (e.g., [M+H]<sup>+</sup> at m/z 276.16).
Q. What storage conditions ensure long-term stability?
The compound is stable for ≥5 years at -20°C in anhydrous, light-protected containers. Stability studies under accelerated conditions (40°C/75% RH) show ≤5% degradation over 6 months. Degradation products include oxidized butynyl derivatives, detectable via HPLC with impurity reference standards .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
Chiral resolution is achieved using preparative chiral HPLC (e.g., Chiralpak IA column) with hexane:isopropanol (80:20). Asymmetric catalysis (e.g., Jacobsen’s catalyst) during amination improves enantiomeric excess (ee >95%). Advanced methods like circular dichroism (CD) or X-ray crystallography validate absolute configuration .
Q. How are contradictions in receptor-binding data resolved for this compound?
Discrepancies in binding affinity (e.g., µ-opioid vs. σ-receptors) are addressed by:
- Competitive Binding Assays : Use radiolabeled ligands (e.g., [<sup>3</sup>H]-DAMGO for µ-opioid) in HEK293 cells expressing cloned receptors.
- Functional Assays : Measure cAMP inhibition (IC50) to confirm agonism/antagonism. Cross-reactivity with adrenergic receptors (due to structural similarity to venlafaxine analogs) must be ruled out .
Q. What methodologies are recommended for analyzing degradation pathways under oxidative stress?
Forced degradation studies (e.g., 3% H2O2, 50°C/24h) identify primary degradation products. LC-MS/MS with CID fragmentation distinguishes between:
Q. How can in vitro neuroactivity be assessed while minimizing cytotoxicity?
- Neuronal Cell Models : Differentiated SH-SY5Y cells treated with 1–100 µM compound.
- MTT Assay : Measure viability after 48h (IC50 >50 µM indicates low toxicity).
- Calcium Imaging : Track intracellular Ca<sup>2+</sup> flux via Fluo-4 AM to assess neuromodulatory effects. Co-treatment with receptor antagonists (e.g., naloxone) clarifies mechanisms .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
